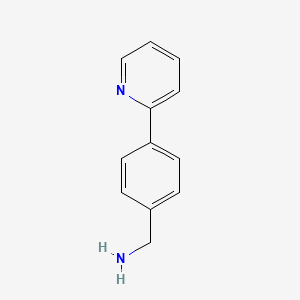

(4-(Pyridin-2-yl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHXBVNRKRXSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624953 | |

| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294647-97-5 | |

| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine containing a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The presence of both a hydrogen bond donor and acceptor, as well as aromatic rings capable of π-stacking, allows for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methods, and potential biological activities of this compound and its hydrochloride salt.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the known and computed properties for the free base and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Computed |

| Molecular Formula | C₁₂H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 184.24 g/mol | --INVALID-LINK-- |

| CAS Number | 94413-67-9 | --INVALID-LINK-- |

| Topological Polar Surface Area | 38.91 Ų | ChemScene |

| logP | 2.13 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | Fluorochem |

| Molecular Formula | C₁₂H₁₃ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 220.70 g/mol | --INVALID-LINK-- |

| CAS Number | 1498333-87-1 | --INVALID-LINK-- |

| Physical Form | Solid | Fluorochem |

| Purity | ≥95% | Fluorochem |

| Storage | Room Temperature, Sealed in Dry | Sunway Pharm Ltd |

Synthesis

A common and effective method for the synthesis of this compound is the reductive amination of 4-(2-pyridyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by reduction to the desired primary amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-(2-Pyridyl)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)

Procedure:

-

Imine Formation:

-

To a solution of 4-(2-pyridyl)benzaldehyde (1.0 eq) in methanol or ethanol, add ammonium chloride (1.0-1.5 eq).

-

Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reduction:

-

Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.0-1.5 eq) or sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to remove the alcohol solvent.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Hydrochloride Salt Formation (Optional):

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of 2-phenylpyridine have been investigated as inhibitors of various kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

While specific IC₅₀ values for this compound against TGF-β receptor kinases are not available in the reviewed literature, its structural similarity to known inhibitors suggests it may exhibit activity against this pathway.

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the TGF-β type I receptor (TGFBR1, also known as ALK5). The activated TGFBR1 phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

Caption: Simplified TGF-β signaling pathway.

Experimental Protocol: TGF-β Receptor Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against TGF-β receptor kinases, such as ALK5.

Materials:

-

Recombinant human TGFBR1 (ALK5) kinase

-

Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (this compound) dissolved in Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

-

Assay Setup:

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a "no enzyme" control by adding 1 µL of DMSO.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.

-

Add 2 µL of the recombinant ALK5 enzyme to the wells containing the test compound and the vehicle control. For the "no enzyme" control, add 2 µL of kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the master mix to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound represents a valuable building block for the development of kinase inhibitors and other potential therapeutics. While a complete experimental dataset for its chemical and biological properties is not yet fully available, this guide provides a solid foundation for researchers by summarizing the existing knowledge and providing detailed, albeit generalized, protocols for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively characterize the biological activity of this promising compound.

In-depth Technical Guide: (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry as the pyridine and phenylamine groups are common pharmacophores found in a wide array of biologically active compounds. The structural arrangement of this compound, with its potential for hydrogen bonding, metal coordination, and aromatic interactions, makes it a valuable scaffold for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis strategies, and prospective biological activities based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number (HCl salt) | 1498333-87-1 | N/A |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder (Predicted) | [3] |

| Melting Point | 90-99 ºC (for N-Benzyl-2-pyridinamine) | [3] |

| Solubility | Soluble in common organic solvents like ethanol and dimethylformamide (Predicted for related compounds) | [4] |

Potential Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, two primary routes can be proposed: Reductive Amination and Suzuki Coupling followed by reduction.[1][5]

Protocol 1: Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

This common method involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.

Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde (Intermediate)

-

This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromopyridine.

Step 2: Reductive Amination

-

Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Suzuki Coupling and Subsequent Reduction

This alternative route involves the coupling of a pyridine boronic acid with a protected aminomethylphenyl halide, followed by deprotection.

Step 1: Suzuki Coupling

-

To a degassed solution of 4-bromobenzylamine (protected, e.g., as a Boc-amine) (1.0 eq) and pyridine-2-boronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Step 2: Deprotection

-

Dissolve the protected coupled product in a suitable solvent (e.g., dichloromethane for Boc deprotection).

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature until the reaction is complete.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

-

Dry, concentrate, and purify as described above to obtain the final compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not available, the structural motifs suggest several potential applications in drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors.[1] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The phenylmethanamine portion can be modified to target specific pockets within the kinase domain, potentially leading to potent and selective inhibitors. For example, derivatives of 2-phenylpyridine have been investigated as GPR119 agonists.[6]

Anticancer Activity

Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action can vary, from inducing apoptosis and cell cycle arrest to inhibiting key signaling pathways involved in tumor growth and metastasis. The structural similarity to compounds known to induce methuosis in cancer cells suggests another potential avenue for its anticancer effects.[7]

Enzyme Inhibition

Derivatives of similar scaffolds, such as 4-pyrimidine methanamine, have been identified as potent inhibitors of enzymes like deubiquitinases (e.g., USP1/UAF1), which are implicated in the DNA damage response and are attractive targets for cancer therapy.[8]

Visualizations

Synthetic Workflow

Caption: Potential synthetic routes to this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action via kinase inhibition.

References

- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

Technical Guide: Molecular Weight of (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the chemical compound (4-(Pyridin-2-yl)phenyl)methanamine, a bifunctional aromatic amine of interest in medicinal chemistry and organic synthesis.

Compound Identification

-

Systematic Name: this compound

-

Structure: The molecule consists of a pyridine ring and a methanamine group (-CH₂NH₂) attached at the para (1,4) positions of a central phenyl ring.

Molecular Weight and Composition

The molecular weight is a fundamental physical property derived from the molecular formula. It is calculated by summing the atomic weights of the constituent atoms. The elemental composition and corresponding weights are detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 26 | 184.242 |

Based on this, the calculated molecular weight of this compound is 184.24 g/mol .[1][2][4][5] This value is consistent with data found in chemical databases such as PubChem.[2][4][5] The monoisotopic mass is 184.100048391 Da.[2][4][5]

Methodology for Calculation

The molecular weight presented is a theoretical value derived from the compound's molecular formula (C₁₂H₁₂N₂). The calculation is based on the standard atomic weights of carbon, hydrogen, and nitrogen as established by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Verification: While this guide provides the calculated theoretical molecular weight, experimental verification is typically achieved through mass spectrometry. This technique measures the mass-to-charge ratio of ions and can provide a highly accurate experimental mass that confirms the compound's identity and purity.

Logical Representation of Molecular Composition

The following diagram illustrates the relationship between the parent compound and its elemental components, which form the basis of the molecular weight calculation.

Caption: Elemental composition of this compound.

This document is intended for informational purposes for a technical audience. The data presented is based on established chemical principles and publicly available information.

References

- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]

- 2. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 19863500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(Pyridin-2-yl)phenyl)methanamine, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This document details the key synthetic routes, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

This compound is a primary amine featuring a phenyl ring substituted with a pyridin-2-yl group at the para position. The presence of both a nucleophilic amine and an aromatic pyridine moiety makes it a versatile building block in the synthesis of more complex molecules, including potential kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | ChemBook[1] |

| Molecular Weight | 184.24 g/mol | Benchchem[2] |

| IUPAC Name | This compound | - |

| CAS Number | 1498333-87-1 (for hydrochloride salt) | ChemicalBook[1] |

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes. The two most common and effective methods are the reduction of a nitrile precursor and the reductive amination of the corresponding aldehyde.

Synthesis via Reduction of 4-(Pyridin-2-yl)benzonitrile

A robust method for the preparation of this compound involves the reduction of 4-(pyridin-2-yl)benzonitrile. This transformation can be efficiently carried out using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis via Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

An alternative and widely used approach is the reductive amination of 4-(pyridin-2-yl)benzaldehyde. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. The following are representative protocols based on established chemical transformations.

Protocol for the Reduction of 4-(Pyridin-2-yl)benzonitrile

Materials:

-

4-(Pyridin-2-yl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen atmosphere setup.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

Materials:

-

4-(Pyridin-2-yl)benzaldehyde

-

Ammonium acetate or ammonia solution

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[2]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H6' (Pyridine) |

| ~7.95 | d | 2H | H2, H6 (Phenyl) |

| ~7.75 | td | 1H | H4' (Pyridine) |

| ~7.70 | d | 1H | H3' (Pyridine) |

| ~7.45 | d | 2H | H3, H5 (Phenyl) |

| ~7.20 | ddd | 1H | H5' (Pyridine) |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~1.70 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C2' (Pyridine) |

| ~149.5 | C6' (Pyridine) |

| ~142.0 | C4 (Phenyl) |

| ~139.0 | C1 (Phenyl) |

| ~136.8 | C4' (Pyridine) |

| ~128.0 | C3, C5 (Phenyl) |

| ~127.5 | C2, C6 (Phenyl) |

| ~122.0 | C5' (Pyridine) |

| ~120.5 | C3' (Pyridine) |

| ~45.5 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic CH₂) |

| ~1600, ~1580, ~1470 | Strong to Medium | C=C and C=N stretching (aromatic rings) |

| ~1430 | Medium | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular ion) |

| 183 | [M-H]⁺ |

| 167 | [M-NH₃]⁺ |

| 105 | [C₇H₅N]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Conclusion

The structural elucidation of this compound is readily achievable through a combination of well-established synthetic methodologies and standard spectroscopic techniques. The provided synthetic protocols offer reliable pathways to obtain the target compound, while the expected spectroscopic data serves as a robust reference for its characterization. This technical guide equips researchers and scientists with the necessary information to confidently synthesize, identify, and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine that is gaining interest in the fields of medicinal chemistry and materials science. Its structure, which features a pyridine ring linked to a phenylmethanamine moiety, provides a versatile scaffold for the synthesis of more complex molecules. The nitrogen atom in the pyridine ring and the primary amine group offer multiple points for chemical modification, making it a valuable building block for creating libraries of compounds with diverse biological activities and material properties. The positional isomerism of the pyridine ring significantly influences the compound's electronic and steric properties, and consequently its potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound and its isomers.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties of its isomers have been computed and are presented below for comparison. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic routes.

| Property | This compound (Predicted) | (4-(Pyridin-4-yl)phenyl)methanamine[1] | Phenyl(pyridin-2-yl)methanamine[2] |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol | 184.24 g/mol | 184.24 g/mol |

| Exact Mass | 184.100048 g/mol | 184.100048391 Da | 184.100048391 Da |

| XLogP3 | N/A | 1.4 | 1.3 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų | 38.9 Ų |

| CAS Number | 1498333-87-1 (HCl salt) | 486437-10-9 | 39930-11-5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes commonly used for compounds of this class. The two primary methods are reductive amination of the corresponding aldehyde and nucleophilic substitution of a benzyl halide.

General Synthetic Workflow

Caption: General synthetic workflows for this compound.

Experimental Protocol 1: Reductive Amination

This protocol is adapted from the synthesis of the isomeric [4-(Pyridin-4-yl)phenyl]methanamine.[3]

-

Dissolution: Dissolve 4-(pyridin-2-yl)benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the aldehyde solution. The reaction is typically stirred at room temperature to form the intermediate imine.

-

Reduction: To the solution containing the imine, add a reducing agent in portions. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Experimental Protocol 2: Suzuki Coupling followed by Reduction

A multi-step synthesis can also be envisioned, starting with a Suzuki coupling to form the biaryl system.

-

Suzuki Coupling: React 2-bromopyridine with 4-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). This reaction will yield 4-(pyridin-2-yl)benzonitrile.

-

Nitrile Reduction: The resulting nitrile can then be reduced to the primary amine. A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel.

-

Work-up and Purification: A careful aqueous work-up is required for the LiAlH₄ reduction. The final product is then purified using standard techniques as described above.

Biological and Pharmacological Relevance

The (pyridin-2-yl)phenylmethanamine scaffold is of significant interest in drug discovery due to its presence in a number of biologically active molecules. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the phenylmethanamine portion provides a linker that can be readily modified to optimize binding and pharmacokinetic properties.

Derivatives of the pyridinylphenylmethanamine scaffold have been investigated for a range of therapeutic applications:

-

Kinase Inhibitors: The structural motif is found in compounds designed as kinase inhibitors.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

-

Muscarinic Acetylcholine Receptor (mAChR) Modulators: A complex derivative, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified as a starting point for the development of positive allosteric modulators of the M4 mAChR, which is a target for the treatment of neurological and psychiatric disorders.[4]

-

Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Derivatives of 4-(aminomethyl)-pyridine have been identified as potent inhibitors of LOXL2, an enzyme implicated in fibrotic diseases.[5] This suggests that the aminomethylpyridine moiety is a key pharmacophore for interacting with this class of enzymes.

-

VLA-4 Integrin Antagonists: N-(pyridin-2-yl) phenylalanine derivatives have been explored as antagonists of VLA-4 integrin, which is involved in inflammatory processes.[6]

While specific quantitative biological data for this compound is not widely reported, the activities of its derivatives highlight the potential of this chemical scaffold in drug development.

Signaling Pathway Involvement

Although the direct interaction of this compound with specific signaling pathways has not been extensively characterized, its derivatives have been shown to modulate key cellular signaling cascades. For instance, pyrazole-containing pyridine derivatives have been found to inhibit TGF-β1 and activin A signaling.[7]

Below is a conceptual diagram illustrating how a hypothetical drug candidate based on this scaffold might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. While detailed studies on the parent molecule are limited, the diverse biological activities exhibited by its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel analogues and their biological evaluation is warranted to fully explore the therapeutic potential of this class of compounds. The synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute further studies in this promising area of chemical and pharmaceutical research.

References

- 1. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]

- 4. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-(Pyridin-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic pathways and workflows.

Core Synthesis Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The initial step involves the formation of the carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction to yield the intermediate, 4-(Pyridin-2-yl)benzonitrile. The subsequent step is the reduction of the nitrile functionality to the desired primary amine.

Step 1: Suzuki-Miyaura Cross-Coupling for 4-(Pyridin-2-yl)benzonitrile Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl compounds. In this context, it is employed to couple a pyridine-2-yl organoboron species with a 4-halobenzonitrile. The general reaction is depicted below:

Caption: Suzuki-Miyaura coupling for 4-(Pyridin-2-yl)benzonitrile.

Quantitative Data for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | 100 | 12 | 63 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates and scales.

Materials:

-

2-Pyridylboronic acid or a suitable boronate ester (e.g., lithium triisopropyl 2-pyridylboronate)

-

4-Bromobenzonitrile

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine-based ligand)

-

Base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-pyridylboron reagent (1.2-1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium catalyst (1-5 mol%), and ligand (if required).

-

Add the base (2.0-3.0 equivalents) and the degassed solvent.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(Pyridin-2-yl)benzonitrile.

Step 2: Reduction of 4-(Pyridin-2-yl)benzonitrile to this compound

The reduction of the nitrile group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common. The choice of method can influence the yield and purity of the final product.

Caption: Reduction of 4-(Pyridin-2-yl)benzonitrile.

Comparison of Nitrile Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Pressure | Yield (%) | Key Considerations | Reference |

| Catalytic Hydrogenation | Pd/C, H₂SO₄ | Methanol | 30-50 | 6 bar | 57 (for 2-PA) | Acidic additive can tune selectivity. Potential for pyridine ring reduction. | [2] |

| Chemical Reduction | LiAlH₄ | THF or Ether | Reflux | Atmospheric | Not specified | Potent reducing agent, requires careful handling and workup. | [3][4] |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Methanol or Dioxane | Not specified | Not specified | Not specified | Widely used catalyst, selectivity can be solvent-dependent. | [5] |

Experimental Protocols for Nitrile Reduction

This protocol is based on the hydrogenation of pyridinecarbonitriles and may require adaptation.[2]

Materials:

-

4-(Pyridin-2-yl)benzonitrile

-

10% Palladium on carbon (Pd/C) catalyst

-

Sulfuric acid (H₂SO₄)

-

Methanol

Procedure:

-

In a hydrogenation vessel, dissolve 4-(Pyridin-2-yl)benzonitrile in methanol.

-

Carefully add the Pd/C catalyst.

-

Add a controlled amount of sulfuric acid to the mixture. The amount of acid can be adjusted to control the selectivity between the reduction of the nitrile group and the pyridine ring.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 6 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitored by hydrogen uptake or LC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

This is a general procedure for nitrile reduction with LiAlH₄.[4]

Materials:

-

4-(Pyridin-2-yl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere.

-

Dissolve 4-(Pyridin-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 15-30 minutes.

-

Filter the mixture and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear sequence of two primary transformations.

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by nitrile reduction. The choice of specific reagents and conditions for each step, particularly the reduction, allows for optimization of yield and purity. This guide provides the necessary foundational knowledge, including quantitative data and detailed protocols, to enable researchers to successfully synthesize this important chemical entity. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Reduction of Nitriles – Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]

Spectroscopic and Synthetic Profile of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of (4-(Pyridin-2-yl)phenyl)methanamine. This bifunctional aromatic amine is a valuable building block in medicinal chemistry and materials science. While comprehensive public data is limited, this guide consolidates available information and presents logical synthetic strategies and potential applications to support further research and development.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, commercial suppliers of its hydrochloride salt (CAS 1498333-87-1) indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1][2] Based on the chemical structure, the expected spectral characteristics are summarized below.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (phenyl and pyridyl rings): ~7.0-8.7 ppm; Methylene protons (-CH₂-): ~3.9-4.1 ppm; Amine protons (-NH₂): Broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~120-160 ppm; Methylene carbon (-CH₂-): ~45-50 ppm. |

| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹ (likely a doublet); C-H stretching (aromatic): ~3000-3100 cm⁻¹; C-H stretching (aliphatic): ~2800-3000 cm⁻¹; C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 184.10. |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitrile, 4-(pyridin-2-yl)benzonitrile. This transformation can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 4-(Pyridin-2-yl)benzonitrile with LiAlH₄

This protocol is a general procedure for the reduction of nitriles to primary amines and can be adapted for the synthesis of this compound.

Materials:

-

4-(Pyridin-2-yl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 4-(pyridin-2-yl)benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

-

A granular precipitate should form. Stir the resulting slurry at room temperature for 15 minutes.

-

Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Potential Biological Significance and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, the broader class of phenyl-pyridine derivatives has shown a wide range of biological activities.[3] These activities include potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[4][5]

The structural motif of a pyridine ring linked to a phenyl group is present in numerous compounds that interact with biological targets. The methanamine group provides a key point for interaction, potentially forming hydrogen bonds or salt bridges with amino acid residues in protein active sites.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to known kinase inhibitors, this compound could potentially modulate signaling pathways regulated by protein kinases. For instance, it could be investigated for its effects on pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, a critical regulator of cell proliferation and survival. Such inhibition could be a starting point for the development of novel therapeutic agents. Further experimental validation is necessary to confirm any such activity.

References

In-Depth Technical Guide on the Solubility Profile of (4-(Pyridin-2-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Quantitative experimental data on the solubility of (4-(Pyridin-2-yl)phenyl)methanamine is not extensively documented. However, computational models provide valuable estimations of its physicochemical properties, which are crucial for predicting its solubility and permeability. The table below summarizes key predicted properties for this compound and its structural isomers.

| Property | This compound | Phenyl(pyridin-2-yl)methanamine | (4-Phenylpyridin-2-yl)methanamine | [4-(Pyridin-4-yl)phenyl]methanamine |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol | 184.24 g/mol [1] | 184.24 g/mol [2] | 184.24 g/mol [3] |

| XLogP3-AA | 1.4[2] | 1.3[1] | 1.4[2] | 1.4[3] |

| Hydrogen Bond Donor Count | 1[2] | 1 | 1[2] | 1 |

| Hydrogen Bond Acceptor Count | 2[2] | 2 | 2[2] | 2 |

| Rotatable Bond Count | 2[2] | 2 | 2[2] | 2 |

Note: Data is computationally generated and sourced from PubChem.[1][2][3] XLogP3-AA is a computer-generated octanol-water partition coefficient, a key indicator of lipophilicity.

The methanamine group is known to enhance solubility.[4] The availability of a hydrochloride salt of this compound suggests that its solubility in aqueous media can be significantly improved by forming a salt.[5]

Experimental Protocols for Solubility Profile Determination

To ascertain the precise solubility profile of this compound, a series of experimental assays are required. The following sections detail the methodologies for determining aqueous solubility, pKa, and the octanol-water partition coefficient (LogP).

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug development.

2.1.1. Kinetic Aqueous Solubility Assay

This high-throughput method is suitable for early-stage discovery.

-

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO.

-

Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate for a short period (e.g., 1-2 hours) with agitation.

-

Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in the supernatant after centrifugation or filtration, typically by LC-MS/MS.

-

2.1.2. Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method provides the equilibrium solubility and is considered the gold standard.

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period to ensure saturation.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values.

-

Agitate the vials at a constant temperature for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.

-

Separate the undissolved solid from the solution by centrifugation and filtration.

-

Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which significantly impacts its solubility and permeability.

2.2.1. Potentiometric Titration

-

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the titration curve.

-

Methodology:

-

Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

2.2.2. pH-Metric Titration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: The retention time of an ionizable compound on a reverse-phase HPLC column is dependent on the pH of the mobile phase. A plot of retention time versus pH yields a sigmoidal curve, from which the pKa can be determined.

-

Methodology:

-

Prepare a series of mobile phases with varying pH values using appropriate buffers.

-

Inject a solution of this compound onto an RP-HPLC column.

-

Elute the compound with each mobile phase and record the retention time.

-

Plot the retention time (or capacity factor, k') against the mobile phase pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and potential for oral absorption.

2.3.1. Shake-Flask Method

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

-

Methodology:

-

Prepare a solution of this compound in either n-octanol or water.

-

Add an equal volume of the other solvent to a flask.

-

Shake the flask vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely, often aided by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

-

2.3.2. RP-HPLC Method

-

Principle: A correlation exists between the retention time of a compound on a reverse-phase column and its LogP. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be estimated.

-

Methodology:

-

Select a set of standard compounds with known LogP values that span the expected range for this compound.

-

Determine the retention times of the standard compounds and the test compound under isocratic RP-HPLC conditions.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

-

Determine the log k' for this compound and use the calibration curve to interpolate its LogP.

-

Biological Context and Signaling Pathway

Structurally similar compounds to this compound have been identified as potential positive allosteric modulators of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[6][7] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade ultimately leads to the inhibition of neuronal activity.[8]

M4 Muscarinic Receptor Signaling Pathway

Caption: M4 receptor activation by an agonist leads to Gαi/o protein activation, inhibiting adenylyl cyclase and reducing cAMP levels, which results in neuronal inhibition.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility profile of this compound. While in silico predictions offer initial guidance, the detailed experimental protocols herein are essential for generating the robust data required for informed decision-making in drug development. The potential interaction of this molecular scaffold with the M4 muscarinic acetylcholine receptor highlights a relevant biological context and underscores the importance of a comprehensive physicochemical characterization to advance such compounds in the drug discovery pipeline.

References

- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 19863500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]

- 5. This compound hydrochloride | 1498333-87-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 8. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Pyridin-2-yl)phenyl)methanamine is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of biologically active compounds. The presence of the pyridin-2-yl-phenyl scaffold is a recurring motif in molecules designed to interact with various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside a summary of relevant quantitative data from analogous compounds to guide further research and development.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl group make it a valuable component in the design of novel therapeutics. When coupled with a phenyl ring, as in the (pyridin-2-yl)phenyl framework, it provides a versatile platform for creating compounds with a wide range of pharmacological activities. Notably, this scaffold has been extensively explored for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The methanamine substituent offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening and optimization. This guide will delve into the core aspects of this compound, providing a foundational resource for its application in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process: the formation of the carbon-carbon bond between the pyridine and phenyl rings, followed by the introduction of the aminomethyl group.

Synthesis of the Biaryl Core: Suzuki-Miyaura Coupling

The most common method for constructing the (pyridin-2-yl)phenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the precursor to this compound, 2-bromopyridine is typically coupled with a 4-substituted phenylboronic acid, such as 4-cyanophenylboronic acid or 4-formylphenylboronic acid.

Introduction of the Methanamine Group

Following the successful synthesis of the biaryl intermediate, the methanamine group can be introduced. The method of introduction depends on the nature of the substituent on the phenyl ring.

-

Reduction of a Nitrile: If the precursor is 4-(pyridin-2-yl)benzonitrile, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reductive Amination of an Aldehyde: If the precursor is 4-(pyridin-2-yl)benzaldehyde, the aminomethyl group can be introduced via reductive amination.[1] This involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Quantitative Data

While specific quantitative data for the parent compound this compound is not extensively reported in the public domain, the following tables summarize representative data for the key synthetic reactions and biological activities of closely related analogues. This information serves as a valuable benchmark for researchers working with this scaffold.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~70-85 | General Protocol |

| 2-Bromopyridine | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 63 | [2] |

| 2-Chloro-6-methylpyridine | 4-Formylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 18 | ~75-90 | General Protocol |

Yields are highly dependent on specific reaction conditions and may require optimization.

Table 2: Representative Yields for Reductive Amination

| Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

| 4-(Pyridin-4-yl)benzaldehyde | NH₄OAc | NaBH₃CN | Methanol | 59 | [1] |

| Benzaldehyde | NH₄OAc | NaBH₄ | Methanol | 95 | General Protocol |

| Various Aldehydes | NH₃/H₂ | Pt NW catalyst | Ethanol | 50-92 | [3] |

Note: The yield for the 4-pyridinyl isomer is provided as a close analog.

Table 3: In Vitro Cytotoxicity of Representative Pyridine Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Spiro-pyridine derivative 7 | Caco-2 | MTT | 7.83 ± 0.50 | [4] |

| Pyridine-3-carbonitrile derivative 4a | HT29 | MTT | 2.243 ± 0.217 | [5] |

| LGB321 (PIM-1 inhibitor) | - | Kinase Assay | 14.3 nM (IC₅₀) | [6] |

IC₅₀ values are indicative of the concentration required to inhibit 50% of the biological activity and are highly dependent on the specific compound and assay conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 4-(Pyridin-2-yl)benzonitrile (Suzuki-Miyaura Coupling)

Materials:

-

2-Bromopyridine

-

4-Cyanophenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3 mol%).

-

Add anhydrous, degassed 1,4-dioxane to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-(pyridin-2-yl)benzonitrile.

Synthesis of this compound (Reductive Amination)

Materials:

-

4-(Pyridin-2-yl)benzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) in methanol in a round-bottom flask.

-

Add a significant excess of ammonium acetate (e.g., 10 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for an additional 30 minutes.

-

Basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to pH > 10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound or its derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Generic Kinase Inhibition Pathway

Caption: Potential mechanism of action via kinase inhibition.

References

- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Ascendance of N-aryl-2-aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The N-aryl-2-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous groundbreaking therapeutics. Its discovery and the evolution of its synthesis have paved the way for significant advancements in drug development, particularly in oncology. This technical guide provides an in-depth exploration of the history, synthesis, and biological importance of this crucial chemical entity.

A Historical Perspective: From Harsh Beginnings to Catalytic Finesse

The journey to efficiently synthesize N-aryl-2-aminopyridines has been a multi-generational endeavor in organic chemistry. Early methods were often characterized by harsh reaction conditions and limited substrate scope.

A foundational, though not direct, method for aminating pyridines is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. This reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. While historically significant for aminopyridine synthesis, it is not a direct method for N-arylation.

The earliest reliable methods for forming the N-aryl bond on a 2-aminopyridine core were adaptations of classic cross-coupling reactions, namely the Ullmann condensation and the Goldberg reaction .

The Ullmann condensation , discovered by Fritz Ullmann in the early 1900s, traditionally involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine.[1][2] Applying this to 2-aminopyridines required high temperatures and stoichiometric amounts of copper, often leading to moderate yields.[1] The related Goldberg reaction , reported by Irma Goldberg in 1906, specifically describes the copper-catalyzed N-arylation of amides, and by extension, anilines.[3][4]

These early methods, while groundbreaking for their time, suffered from significant limitations, including the need for high reaction temperatures, the use of stoichiometric copper, and a narrow tolerance for functional groups.

A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine revolutionized the synthesis of arylamines, including N-aryl-2-aminopyridines.[5][6] The work of Stephen L. Buchwald and John F. Hartwig established a highly versatile and efficient method that operates under much milder conditions and tolerates a wide array of functional groups, dramatically expanding the accessibility of this important class of compounds.[5][6]

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the landmark reactions used in the synthesis of N-aryl-2-aminopyridines.

Ullmann Condensation

While largely superseded by palladium-catalyzed methods, the Ullmann condensation remains a historically important and occasionally utilized method.

General Experimental Protocol:

A mixture of 2-halopyridine (1.0 equiv), aniline (1.0-1.5 equiv), copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene) is heated at high temperatures (typically 150-210 °C) for an extended period (12-48 hours) under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Aryl Halide | Aniline | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Aniline | K₂CO₃ | CuI | DMF | 150 | 24 | 45-60 |

| 2-Chloropyridine | 4-Methoxyaniline | Cs₂CO₃ | CuO | NMP | 180 | 36 | 50-65 |

| 2-Iodopyridine | 3-Chloroaniline | K₃PO₄ | Cu powder | Nitrobenzene | 200 | 12 | 40-55 |

Table 1: Representative examples of the Ullmann condensation for the synthesis of N-aryl-2-aminopyridines.

Goldberg Reaction

The Goldberg reaction offers a more direct copper-catalyzed route to N-aryl-2-aminopyridines. Modern protocols often utilize ligands to improve catalyst turnover and reaction efficiency.[4][7]